molecular formula C10H10BrNO B184973 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-96-9

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B184973
CAS RN: 86499-96-9
M. Wt: 240.1 g/mol
InChI Key: JMXPGCGROVEPID-UHFFFAOYSA-N
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Patent
US04575503

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml), phosphorus pentachloride (3.2 g) was added in portions, while maintaining the temperature at 0°-5°. When the addition was complete, iodine (30 mg) was added followed by bromine (2.5 g), which was added dropwise over 5 minutes. The mixture was then refluxed for 4 hours. The chloroform solution was evaporated and the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase was dried over magnesium sulfate and evaporated under reduced pressure. The crude residue was purified by chromatography over silica gel, eluting with ether and hexane (7:3). Concentration of the appropriate fractions yielded 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one, m.p. 146°-148°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[O:12].P(Cl)(Cl)(Cl)(Cl)Cl.II.[Br:21]Br>C(Cl)(Cl)Cl>[Br:21][CH:3]1[CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:1][C:2]1=[O:12]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(CCCC2=C1C=CC=C2)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
II
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0°-5°
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The chloroform solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluting with ether and hexane (7:3)

Outcomes

Product
Name
Type
product
Smiles
BrC1C(NC2=C(CC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.